molecular formula C10H13FS B14081898 Benzene, 1-(butylthio)-4-fluoro- CAS No. 1649-99-6

Benzene, 1-(butylthio)-4-fluoro-

Cat. No.: B14081898
CAS No.: 1649-99-6
M. Wt: 184.28 g/mol
InChI Key: ZGWKCSFZAQBOHU-UHFFFAOYSA-N
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Description

Benzene, 1-(butylthio)-4-fluoro-: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a butylthio group at the 1-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(butylthio)-4-fluoro- typically involves the introduction of the butylthio group and the fluorine atom onto the benzene ring through electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group. Subsequently, the thiol group can be introduced via a nucleophilic substitution reaction. The fluorine atom is then introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .

Industrial Production Methods: Industrial production of Benzene, 1-(butylthio)-4-fluoro- may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully selected to optimize yield and minimize by-products. Safety measures are also crucial due to the hazardous nature of some reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(butylthio)-4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzene, 1-(butylthio)-4-fluoro- involves its interaction with molecular targets through its functional groups. The butylthio group can engage in nucleophilic or electrophilic interactions, while the fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

  • Benzene, 1-(methylthio)-4-fluoro-
  • Benzene, 1-(ethylthio)-4-fluoro-
  • Benzene, 1-(propylthio)-4-fluoro-

Comparison: Compared to its analogs with shorter alkylthio groups, Benzene, 1-(butylthio)-4-fluoro- exhibits different physical and chemical properties due to the longer butyl chain. This can affect its solubility, boiling point, and reactivity. The presence of the fluorine atom also imparts unique electronic effects, making it distinct from non-fluorinated analogs .

Properties

CAS No.

1649-99-6

Molecular Formula

C10H13FS

Molecular Weight

184.28 g/mol

IUPAC Name

1-butylsulfanyl-4-fluorobenzene

InChI

InChI=1S/C10H13FS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3

InChI Key

ZGWKCSFZAQBOHU-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)F

Origin of Product

United States

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